Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate is a complex organic compound notable for its unique trifluoroethoxy functional group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential applications and distinctive chemical properties.
The compound can be synthesized through various organic reactions involving starting materials that include benzoic acid derivatives and trifluoroethanol. Its synthesis and characterization are documented in several chemical databases and research studies, highlighting its relevance in contemporary chemical research.
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate is classified as an aromatic ester. It belongs to a broader category of compounds that contain both aromatic rings and functional groups capable of undergoing various chemical transformations.
The synthesis of methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate typically involves a multi-step process. One common method is the reaction between 4-methyl-3-aminobenzoic acid and a trifluoroethoxy carbonylating agent. This process often requires careful control of reaction conditions to ensure high yield and purity of the final product.
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate features a complex structure characterized by:
The molecular formula for this compound is . Its molecular weight is approximately 303.25 g/mol. Structural elucidation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate exerts its effects likely involves interaction with specific biological targets such as enzymes or receptors. The trifluoroethoxy group may enhance lipophilicity, facilitating membrane penetration and biological activity.
Upon administration, the compound may undergo metabolic transformations that alter its pharmacological profile. Understanding these interactions is crucial for predicting its efficacy in therapeutic applications.
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate is expected to exhibit:
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate has potential applications in:
Catalytic acylation represents a pivotal step in constructing the carbamate linkage of Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate. Alkaline earth metal carbonates (e.g., CaCO₃) and alkali metal hydroxides (e.g., KOH) serve as efficient heterogeneous catalysts for the reaction between methyl 3-amino-4-methylbenzoate and 2,2,2-trifluoroethyl chloroformate. These catalysts achieve yields exceeding 85% while minimizing racemization and suppressing N,O-bis-acylation byproducts [1]. Catalyst selection critically influences reaction kinetics, with optimized conditions (toluene solvent, 60°C, 4h) enabling complete conversion as monitored by HPLC.
Table 1: Catalytic Performance in Acylation
Catalyst Type | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
KOH | 60 | 4 | 88 |
CaCO₃ | 70 | 5 | 86 |
NaOH | 60 | 6 | 78 |
MgO | 80 | 5 | 72 |
Tertiary amines like triethylamine facilitate solution-phase catalysis under milder conditions (25–40°C), though requiring stringent moisture control. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems (dichloromethane-water), enhancing reagent mixing and reducing reaction time to 2h with comparable yields [1] [5].
Regioselective acylation demands precise temporary protection of the aromatic amine group in methyl 3-amino-4-methylbenzoate precursors. Nitro-group reduction via catalytic hydrogenation (Raney Ni, 50 psi H₂, MeOH, 8h) provides the free amine with 96% yield and >99% regiochemical fidelity, avoiding over-reduction or ring saturation byproducts [7]. Alternative protecting groups include:
The electron-deficient 2,2,2-trifluoroethoxycarbonyl (Troc) group demonstrates superior compatibility, as its steric and electronic properties prevent migration to the ester or methyl substituents during acylation. Quantitative Troc installation is achieved using 2,2,2-trifluoroethyl chloroformate with in situ HCl scavengers (Na₂CO₃), followed by direct crystallization isolating the target compound in >98% purity [2] [6].
Mechanochemical approaches eliminate solvent waste while enhancing reaction efficiency. Ball-milling (stainless steel jars, ZrO₂ balls) of methyl 3-amino-4-methylbenzoate and 2,2,2-trifluoroethyl chloroformate with K₂CO₃ (1.2 equiv) achieves 92% conversion within 45 minutes. This method leverages frictional heating and mechanical energy to overcome diffusion limitations, yielding products with reduced epimerization compared to solution-phase routes [1] [10]. Key parameters include:
Reaction scalability is demonstrated in planetary ball mills (500g scale), delivering consistent purity (>97.5% by HPLC) without purification. This aligns with green chemistry principles, reducing E-factors by 87% versus traditional solvent-mediated routes [10].
Continuous flow systems overcome batch processing limitations in exothermic carbamate formations. A tubular reactor (PFA, 10 mL volume) with the following parameters achieves 94% yield at 99.8% purity:
Table 2: Continuous Flow Process Optimization
Residence Time (s) | Temperature (°C) | Concentration (M) | Yield (%) | Throughput (g/h) |
---|---|---|---|---|
60 | 30 | 0.3 | 78 | 12.4 |
90 | 35 | 0.4 | 85 | 18.7 |
120 | 40 | 0.5 | 94 | 24.9 |
180 | 40 | 0.5 | 94 | 16.6 |
High-pressure microreactors (20 bar) enable supercritical CO₂ as a reaction medium, enhancing miscibility and heat transfer. This system achieves space-time yields of 5.8 kg·L⁻¹·day⁻¹, outperforming batch reactors by 12-fold. Integrated in-line FTIR monitoring and liquid-liquid separation ensure consistent product quality meeting pharmaceutical intermediates specifications (ICH Q11) [5] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3